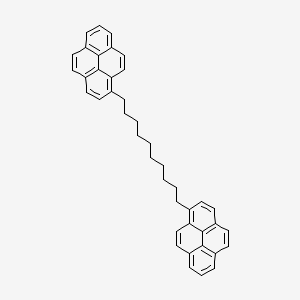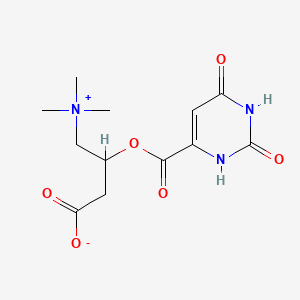
1-(10-Pyren-1-yldecyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(10-Pyren-1-yldecyl)pyrene” is a chemical compound that is also known as "1,10-Bis-(1-pyrene)decane" . It has a molecular formula of C42H38 and a molecular weight of 542.75 .
Synthesis Analysis
The synthesis of pyrene derivatives, such as “1-(10-Pyren-1-yldecyl)pyrene”, often involves indirect methods . These methods can include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . For example, Suzuki, Heck, and Sonogashira organometallic coupling reactions have been used to synthesize similar pyrene cored small conjugated molecules .Molecular Structure Analysis
The molecular structure of “1-(10-Pyren-1-yldecyl)pyrene” involves a pyrene nucleus, which is a valuable component for materials, supramolecular, and biological chemistry due to its photophysical/electronic properties and extended rigid structure . The structure of this compound consists of infinite π-stacks of anti-parallel molecules with discernible dimers .Chemical Reactions Analysis
Pyrene-based ligands, like “1-(10-Pyren-1-yldecyl)pyrene”, have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . Pyrene itself is one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(10-Pyren-1-yldecyl)pyrene” can vary depending on its environment. For instance, the inter-planar distance between individual molecules within π-stacks decreases with pressure, resulting in piezochromic properties .Scientific Research Applications
Fluorescent Sensing and Detection
Pyrene, a fluorescent polycyclic aromatic hydrocarbon, shows promise in the sensing of aromatic analytes. A study by Mondal et al. (2021) demonstrates the use of a pyrene-based conjugate for fluorescent sensing in both liquid and solid states. This pyrene derivative is responsive to aromatic solvents and exhibits fluorescence quenching when exposed to various aromatic analytes, indicating its potential as a sensitive fluorescent sensor (Mondal et al., 2021).
Electroluminescence and Photoconductivity
The study of pyrene derivatives in the field of electroluminescence and photoconductivity has been explored in several researches. For instance, Beldjoudi et al. (2018) discuss a pyrene-functionalized radical exhibiting deep-blue fluorescence and potential for OLED applications. Their research highlights the unique electronic interactions within the pyrene structure that contribute to its electroluminescent properties (Beldjoudi et al., 2018).
Organic Electronics and Solar Cell Application
Pyrene-based organic dyes have been studied for their application in dye-sensitized solar cells. Yu et al. (2013) investigated pyrene derivatives as sensitizers in solar cells, showing significant efficiency and stability, which highlights the potential of pyrene derivatives in renewable energy technologies (Yu et al., 2013).
Environmental Applications
In the environmental domain, Lambert et al. (1994) studied the metabolism of pyrene by a specific basidiomycete, leading to the formation of several metabolites. This research provides insight into the biodegradation processes of polycyclic aromatic hydrocarbons, which are important for environmental remediation strategies (Lambert et al., 1994).
Nonlinear Optical Properties
The nonlinear optical properties of pyrene derivatives are also a significant area of research. Shi et al. (2017) synthesized mono-substituted pyrene derivatives and studied their third-order nonlinear optical properties. Their findings suggest potential applications in optoelectronics and bio-imaging, due to the modified two-photon absorption behavior of these derivatives (Shi et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(10-pyren-1-yldecyl)pyrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38/c1(3-5-7-11-29-17-19-35-23-21-31-13-9-15-33-25-27-37(29)41(35)39(31)33)2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34/h9-10,13-28H,1-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTZNZECXRAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10-Pyren-1-yldecyl)pyrene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


